molecular formula C18H16N2O4 B2549598 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-54-2

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2549598
CAS No.: 941923-54-2
M. Wt: 324.336
InChI Key: KIYTXQRUVLWDCN-UHFFFAOYSA-N
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Description

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, methoxybenzyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carbonyl group can produce dihydroquinoline derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has been utilized in studies focusing on enzyme inhibition. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research. For instance:

  • Protein-Ligand Interactions : The compound can serve as a model for studying interactions between small molecules and proteins, which is crucial for drug design .

Pharmacological Potential

Recent studies have highlighted its potential therapeutic applications:

  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It acts through mechanisms that involve the modulation of signaling pathways related to cell growth and survival .
  • Antimicrobial Properties : The compound has shown promising antibacterial activity against various strains, indicating its potential as a lead compound for developing new antibiotics .

Industrial Applications

In addition to its biological significance, this compound has applications in industrial chemistry:

  • Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex organic compounds, which can be utilized in pharmaceuticals and materials science .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to known chemotherapeutic agents. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Activity

Another research study focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard protocols. Results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for development into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

4-hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Hydroxy-N-(3-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound derived from the quinoline family, which has garnered attention for its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the quinoline core, followed by the introduction of hydroxy, methoxybenzyl, and carboxamide groups. Specific reaction conditions such as temperature and solvents are crucial for achieving high yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering receptor functions. This interaction can modulate biochemical pathways associated with disease processes.
  • Antiviral Activity : Research has indicated that derivatives of quinoline compounds exhibit antiviral properties. For instance, certain analogs have shown potential as inhibitors of Hepatitis B Virus (HBV) replication .

Antiviral Properties

Studies have demonstrated that compounds similar to this compound possess significant antiviral activity. For example, derivatives have been shown to inhibit HBV replication in vitro with effective concentrations around 10 µM .

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been investigated. Compounds in this class have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) often assessed in research studies .

Case Studies and Research Findings

Study Focus Findings
Kovalenko et al. (2020)Antiviral ActivityMethylated derivatives exhibited high inhibition of HBV replication at 10 µM concentration .
Sechi et al. (2022)Antibacterial ActivityNovel N'-arylidene derivatives demonstrated moderate antibacterial effects; however, significant integrase inhibitory activity was not observed at concentrations <100 µM .
MDPI Study (2021)Synthesis and CharacterizationThe compound was synthesized with a yield of 63% and showed potential for further biological evaluation .

Properties

IUPAC Name

4-hydroxy-N-[(3-methoxyphenyl)methyl]-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-12-6-4-5-11(9-12)10-19-17(22)15-16(21)13-7-2-3-8-14(13)20-18(15)23/h2-9H,10H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYTXQRUVLWDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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